molecular formula C7H7BrClN3 B1406852 6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride CAS No. 1417568-50-3

6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride

Cat. No.: B1406852
CAS No.: 1417568-50-3
M. Wt: 248.51 g/mol
InChI Key: UVUXTAVKWIZMKB-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6BrN3·HCl. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine atom at the 6-position, followed by cyclization to form the triazolopyridine ring system. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazolopyridine ring system can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: Cyclization reactions often require the use of catalysts, such as palladium or copper, and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazolo[4,3-a]pyridine: A similar compound with a different substitution pattern.

    3-Methyl-1,2,4-triazolo[4,3-a]pyridine: Lacks the bromine atom at the 6-position.

    6-Bromo-3,8-dimethyl[1,2,4]triazolo[4,3-a]pyridine: Contains an additional methyl group at the 8-position.

Uniqueness

6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUXTAVKWIZMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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